molecular formula C24H34O6S B12784754 (11-beta,17-alpha-Dihydroxy-4-pregnene-3,20-dion-21-yl-21-thio)acetic acid methyl ester CAS No. 114967-89-4

(11-beta,17-alpha-Dihydroxy-4-pregnene-3,20-dion-21-yl-21-thio)acetic acid methyl ester

Cat. No.: B12784754
CAS No.: 114967-89-4
M. Wt: 450.6 g/mol
InChI Key: HHXLBWRVDHEWKT-ALEFOCIBSA-N
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Description

(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid methyl ester is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a pregnane backbone with hydroxyl and keto functional groups, as well as a thioacetic acid methyl ester moiety. It is primarily studied for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.

    Oxidation: Conversion of specific hydroxyl groups to keto groups.

    Thioesterification: Introduction of the thioacetic acid methyl ester moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: The thioester moiety can participate in substitution reactions, where the thio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

(11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid methyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid methyl ester involves its interaction with specific molecular targets, such as nuclear receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This can result in anti-inflammatory, immunomodulatory, and anti-proliferative effects.

Comparison with Similar Compounds

    Prednisolone: A corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: Another corticosteroid with potent anti-inflammatory and immunosuppressive effects.

    Hydrocortisone: A naturally occurring corticosteroid with a similar structure.

Uniqueness: (11-beta)-((11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetic acid methyl ester is unique due to its thioacetic acid methyl ester moiety, which imparts distinct chemical and biological properties compared to other corticosteroids. This structural feature may enhance its stability, bioavailability, and specific interactions with molecular targets.

Properties

CAS No.

114967-89-4

Molecular Formula

C24H34O6S

Molecular Weight

450.6 g/mol

IUPAC Name

methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C24H34O6S/c1-22-8-6-15(25)10-14(22)4-5-16-17-7-9-24(29,19(27)12-31-13-20(28)30-3)23(17,2)11-18(26)21(16)22/h10,16-18,21,26,29H,4-9,11-13H2,1-3H3/t16?,17?,18?,21?,22-,23-,24-/m0/s1

InChI Key

HHXLBWRVDHEWKT-ALEFOCIBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSCC(=O)OC)O)C)O

Origin of Product

United States

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